Methyl 4-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)benzoate is a synthetic organic compound known for its unique structural properties. This compound falls under the category of benzamides, specifically designed for applications in various scientific fields.

Métodos De Preparación

The synthesis of Methyl 4-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)benzoate typically involves a multi-step chemical process.

Synthetic Routes and Reaction Conditions:

Initial formation of 2,2-dimethyl-2,3-dihydrobenzofuran involves cyclization reactions.

The intermediate compound is then subjected to nucleophilic substitution with a suitable benzyl halide to introduce the benzoate group.

Finally, amide bond formation is achieved by reacting the intermediate with an appropriate benzoyl chloride under controlled conditions, usually in the presence of a base like triethylamine.

Industrial Production Methods:

Industrial-scale production follows similar synthetic routes but requires optimization of reaction parameters for scalability.

Continuous flow chemistry techniques are often employed to ensure consistent product quality and yield.

Análisis De Reacciones Químicas

Methyl 4-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)benzoate undergoes several notable chemical reactions.

Types of Reactions:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of carboxylic acids.

Reduction: Reduction with reagents like lithium aluminum hydride yields corresponding alcohols.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions:

For oxidation: Potassium permanganate in acidic or basic medium.

For reduction: Lithium aluminum hydride in dry ether.

For substitution: Various halogenated compounds under UV light or heat.

Major Products:

Oxidation yields carboxylic acids and phenols.

Reduction yields primary or secondary alcohols.

Substitution reactions yield halogenated derivatives or other substituted benzamides.

Aplicaciones Científicas De Investigación

Methyl 4-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)benzoate finds applications across multiple scientific domains.

Chemistry:

Used as a starting material for synthesizing more complex molecules.

Acts as a catalyst in certain organic reactions.

Biology:

Employed in studying biological pathways due to its structural resemblance to some bioactive molecules.

Medicine:

Investigated for potential therapeutic applications, particularly in drug delivery systems and targeted therapy.

Industry:

Used in the manufacture of specialty chemicals and advanced materials.

Mecanismo De Acción

The compound exerts its effects through specific molecular interactions.

Molecular Targets:

Binds to receptors or enzymes with high affinity due to its unique benzofuran structure.

Modulates biological pathways by interacting with cellular components.

Pathways Involved:

Affects signaling pathways that regulate cellular functions.

Can inhibit or activate certain enzymes, influencing metabolic processes.

Comparación Con Compuestos Similares

Methyl 4-(4-bromobenzamido)benzoate

Methyl 4-(4-chlorobenzamido)benzoate

Methyl 4-(4-nitrobenzamido)benzoate

Each of these related compounds shares the core benzamide structure but differs in substituents, leading to variations in their chemical behavior and applications.

Actividad Biológica

Methyl 4-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)benzoate is a synthetic compound with potential therapeutic applications. Its structure incorporates a benzofuran moiety, known for various biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

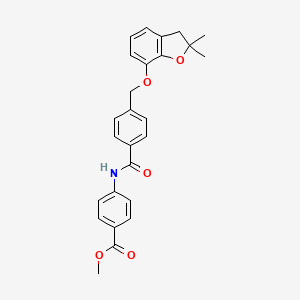

The compound can be represented as follows:

This structure includes a benzamide group linked to a methyl ester and a benzofuran derivative, suggesting multiple sites for interaction with biological targets.

- Antioxidant Properties : The benzofuran moiety contributes to the compound's ability to scavenge free radicals, thus potentially reducing oxidative stress in cells.

- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

In Vitro Studies

Several studies have evaluated the biological activity of related benzofuran derivatives. For instance:

- Tyrosinase Inhibition : Analogous compounds have shown significant inhibition of mushroom tyrosinase, an enzyme critical for melanin production. This suggests potential use in skin whitening formulations .

- Cell Viability Assays : In B16F10 murine melanoma cells, certain analogs demonstrated low cytotoxicity at concentrations up to 20 µM after 48 hours of treatment . This indicates that this compound may possess a favorable safety profile for further testing.

Data Tables

Case Studies

- Case Study on Anticancer Properties : A study investigating the anticancer potential of a related benzofuran derivative demonstrated significant tumor growth inhibition in mice models. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

- Case Study on Skin Whitening Agents : Research on compounds similar to this compound highlighted their effectiveness in reducing melanin production in human skin fibroblasts.

Propiedades

IUPAC Name |

methyl 4-[[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-26(2)15-20-5-4-6-22(23(20)32-26)31-16-17-7-9-18(10-8-17)24(28)27-21-13-11-19(12-14-21)25(29)30-3/h4-14H,15-16H2,1-3H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYUXOFVOGVGGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.